Dialuric Acid-13C,15N2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

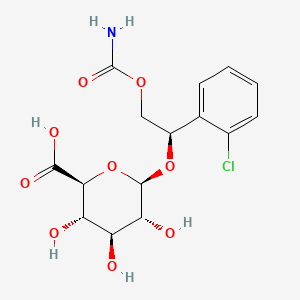

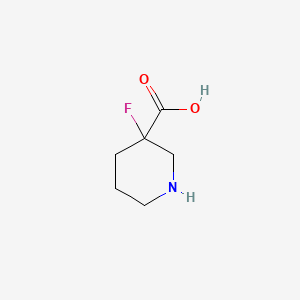

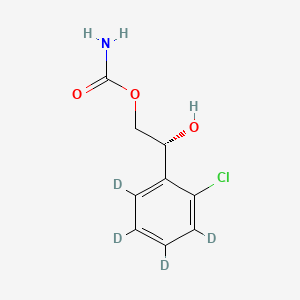

Dialuric Acid-13C,15N2 is a stable isotope . It is not a hazardous compound .

Synthesis Analysis

The synthesis of Dialuric Acid-13C,15N2 involves 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles . This approach allows us to significantly expand and supplement the scope of NMR techniques for heterocyclic compounds .Molecular Structure Analysis

The molecular formula of Dialuric Acid-13C,15N2 is C3[13C]H4[15N]2O4 . The molecular weight is 147.07 .Scientific Research Applications

Oxidation Products of Cytosine Derivatives

Rivière et al. (2004) explored the oxidation products of 5-hydroxycytosine and 5-hydroxyuracil. They found that 5-hydroxy-2'-deoxyuridine initially forms isodialuric acid nucleoside diastereomers, which then decompose into dialuric acid derivatives at neutral pH. These products further degrade into 5-hydroxyhydantoin derivatives. This study contributes to understanding the chemical behavior of cytosine derivatives in oxidative environments (Rivière et al., 2004).Stable Isotope Analysis in Food Webs

Jacob et al. (2005) discussed the use of stable isotopes like 13C and 15N in studies on organic matter flow and food webs. They emphasized the importance of standardized sample preparation to avoid biases in measurements, which is crucial for accurate data comparison across different studies (Jacob et al., 2005).Redox Cycling Between Alloxan and Dialuric Acid

Kakkar and Bhandari (2013) investigated the redox cycle between alloxan and dialuric acid using density functional theory. They found that the reduction of alloxan to dialuric acid is thermodynamically favored and plays a role in producing cytotoxic radicals, relevant to understanding diabetogenic activity (Kakkar & Bhandari, 2013).Stable Isotope Signatures in Marine Ecosystems

Ng et al. (2007) studied the effects of acidification on the stable isotope signatures (13C, 15N) of marine algae and molluscs. They highlighted the importance of understanding how sample treatment affects isotopic composition, which is essential for comparing data from different studies in marine ecosystems (Ng et al., 2007).Application in Tracing Nitrogen Uptake by Bacteria

Veuger et al. (2007) applied 15N- and 13C-labeling in tracing the incorporation of these isotopes into bacterial and total microbial biomass in coastal sediments. This method offers insights into the metabolic processes of microorganisms in various environments (Veuger et al., 2007).Keratin Structure and Treatment Effects Studies

Wong et al. (2016) utilized solid state NMR techniques with extensively 13C,15N-labelled mouse fur to study keratin structure and the effects of various treatments. This approach provides detailed insights into the chemical and structural changes in keratin under different conditions (Wong et al., 2016).

Safety and Hazards

properties

IUPAC Name |

5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10)/i4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEWMNTVZPFPQI-VMGGCIAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(C(=O)[15NH][13C](=O)[15NH]C1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dialuric Acid-13C,15N2 | |

CAS RN |

1391053-76-1 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)

![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)